molecular formula C6H12N2O B13328983 (1S,2S)-2-Aminocyclopentane-1-carboxamide

(1S,2S)-2-Aminocyclopentane-1-carboxamide

Katalognummer: B13328983
Molekulargewicht: 128.17 g/mol
InChI-Schlüssel: FUGFTUCRJJFPES-WHFBIAKZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,2S)-2-Aminocyclopentane-1-carboxamide is a chiral compound with significant interest in various fields of scientific research. Its unique structure, featuring a cyclopentane ring with an amino group and a carboxamide group, makes it a valuable molecule for studying stereochemistry and its applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-Aminocyclopentane-1-carboxamide typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method is the reduction of a corresponding ketone or aldehyde precursor using chiral reducing agents. Another approach involves the cyclization of a suitable linear precursor under conditions that favor the formation of the desired cyclopentane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

(1S,2S)-2-Aminocyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxamide group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce primary amines.

Wissenschaftliche Forschungsanwendungen

(1S,2S)-2-Aminocyclopentane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.

    Industry: The compound can be used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1S,2S)-2-Aminocyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved may include modulation of enzyme activity or alteration of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1S,2S)-2-Aminocyclohexane-1-carboxamide: Similar structure but with a six-membered ring.

    (1S,2S)-2-Aminocyclopropane-1-carboxamide: Similar structure but with a three-membered ring.

    (1S,2S)-2-Aminocyclobutane-1-carboxamide: Similar structure but with a four-membered ring.

Uniqueness

(1S,2S)-2-Aminocyclopentane-1-carboxamide is unique due to its five-membered ring, which provides a balance between ring strain and stability. This makes it an ideal candidate for studying stereochemistry and its effects on biological activity.

Eigenschaften

Molekularformel

C6H12N2O

Molekulargewicht

128.17 g/mol

IUPAC-Name

(1S,2S)-2-aminocyclopentane-1-carboxamide

InChI

InChI=1S/C6H12N2O/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H2,8,9)/t4-,5-/m0/s1

InChI-Schlüssel

FUGFTUCRJJFPES-WHFBIAKZSA-N

Isomerische SMILES

C1C[C@@H]([C@H](C1)N)C(=O)N

Kanonische SMILES

C1CC(C(C1)N)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.